2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-9-5-8-14-19(15)27-23(28)18-13-7-6-12-17(18)20(25-27)22-24-21(26-29-22)16-10-3-2-4-11-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUZXGVCCAJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one is a derivative of the oxadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₅H₁₂N₂O
- Molecular Weight: 236.27 g/mol
- CAS Number: 1400191-58-3
- IUPAC Name: 3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values: Compounds in this class often show IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
The biological activity is primarily attributed to the ability of oxadiazole derivatives to interact with specific biological targets:
- Inhibition of Enzymes: These interactions can lead to altered gene expression and apoptosis in cancer cells.
- Cell Cycle Arrest:
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity:
- Bactericidal Effects: Compounds similar to this compound exhibit strong activity against Gram-positive and Gram-negative bacteria. For example:
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some oxadiazole derivatives exhibit potent anticancer effects, they may also present varying degrees of toxicity towards normal cells:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| A | HeLa | 15 | High selectivity |
| B | MCF7 | 20 | Moderate toxicity |
| C | L929 | >100 | Low toxicity |
These findings suggest a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated a series of oxadiazole derivatives for their antitumor activity using a panel of human cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the cytotoxicity profiles.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of synthesized oxadiazoles against clinical isolates of bacteria. The results highlighted that certain derivatives exhibited superior activity compared to conventional antibiotics.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazoles were synthesized and tested for their cytotoxic effects against various cancer cell lines, including glioblastoma. The results showed that certain derivatives exhibited promising activity by inducing apoptosis in cancer cells through DNA damage mechanisms .
Antidiabetic Effects
In vivo studies utilizing genetically modified models have suggested that compounds similar to 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one can lower glucose levels significantly. These findings highlight the potential for developing new antidiabetic agents based on this chemical structure .
Neuroprotective Properties
Recent patents have proposed that derivatives of oxadiazole compounds may be effective in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology. This suggests a pathway for developing therapeutic agents targeting tauopathies .
Photophysical Properties
The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties. These materials exhibit enhanced luminescence and are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique properties of This compound make it a candidate for further research in this area .
Sensor Development
The ability of oxadiazole derivatives to interact with various analytes has led to their application in sensor technology. Research has shown that these compounds can be utilized in the development of sensors for detecting metal ions and other environmental pollutants due to their selective binding properties .
Case Study 1: Anticancer Screening
A series of synthesized oxadiazole derivatives were screened against the LN229 glioblastoma cell line. The study utilized cytotoxic assays followed by colony formation assays to assess the efficacy of these compounds. The results indicated significant cytotoxicity and potential for further development as anticancer agents .
Case Study 2: Antidiabetic Activity in Drosophila Models
In a study involving Drosophila melanogaster, specific derivatives of oxadiazoles were tested for their ability to regulate glucose levels. The findings showed a marked reduction in glucose levels in treated flies compared to controls, indicating potential therapeutic benefits for diabetes management .
Preparation Methods
Hydrazine Condensation
Phthalic anhydride derivatives react with 2-methylphenylhydrazine to form the dihydrophthalazinone core. For example:
- 4-Bromophthalic anhydride reacts with 2-methylphenylhydrazine in ethanol under reflux to yield 4-bromo-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one .
- Characterization via $$ ^1H $$-NMR confirms the substitution pattern, with aromatic protons resonating at δ 7.2–8.1 ppm and the methyl group at δ 2.4 ppm.
Synthesis of the 3-Phenyl-1,2,4-oxadiazol-5-yl Moiety
The oxadiazole ring is constructed using cyclodehydration or cyclocondensation strategies:
Amidoxime Cyclization
- Benzonitrile reacts with hydroxylamine hydrochloride in ethanol to form benzamidoxime .
- The amidoxime undergoes cyclization with benzoyl chloride in the presence of phosphorus oxychloride (POCl$$_3$$) at 80–100°C, yielding 3-phenyl-1,2,4-oxadiazol-5-yl chloride .
- Key spectral data: IR (KBr) shows C=N stretching at 1600 cm$$^{-1}$$, while $$ ^{13}C $$-NMR confirms the oxadiazole carbons at δ 165–170 ppm.
Coupling of Phthalazinone and Oxadiazole Moieties
The final step involves attaching the oxadiazole to the phthalazinone core:
Suzuki-Miyaura Cross-Coupling
Nucleophilic Aromatic Substitution
- The bromine in 4-bromophthalazinone is displaced by the oxadiazole anion generated from 3-phenyl-1,2,4-oxadiazol-5-yl lithium in THF at −78°C.
- This method offers moderate yields (50–60%) due to competing side reactions.
Alternative One-Pot Synthesis
A streamlined approach combines phthalazinone and oxadiazole formation in sequential steps:
- 4-Carboxy-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is converted to its acid chloride using thionyl chloride.
- The acid chloride reacts with benzamidoxime in POCl$$_3$$ at 100°C, directly forming the oxadiazole-phthalazinone hybrid.
- Yields reach 70–80% with reduced purification steps.
Optimization and Challenges
Solvent and Catalyst Selection
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.
- Recrystallization from ethanol/water improves purity to >98%.
Comparative Data Table: Synthetic Methods
Characterization and Validation
Spectroscopic Analysis :
X-ray Crystallography : Confirms planar oxadiazole and phthalazinone rings with dihedral angles <5°.
Industrial-Scale Considerations
Q & A
Basic: What spectroscopic and analytical methods are recommended for characterizing the structural purity of 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm hydrogen and carbon environments, focusing on aromatic protons (6.5–8.5 ppm) and oxadiazole-related signals (e.g., C=N at ~160 ppm). Compare integrations to theoretical ratios .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C-O-C stretching in oxadiazole at ~950–1250 cm, phthalazinone carbonyl at ~1680 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the molecular ion peak should align with the formula (exact mass: 422.1385) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement, as demonstrated for similar triazole/oxadiazole hybrids .
Advanced: How can density functional theory (DFT) optimize the synthesis pathway and predict electronic properties of this compound?
Methodological Answer:
- Computational Modeling: Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate thermodynamic stability, HOMO-LUMO gaps, and charge distribution. This approach reduces errors in atomization energies (<3 kcal/mol) and predicts reaction feasibility .
- Transition-State Analysis: Model intermediates (e.g., cyclization steps during oxadiazole formation) to identify energy barriers. Compare with experimental yields to refine conditions (e.g., solvent polarity, temperature) .
- Solvent Effects: Simulate solvation models (e.g., PCM) to assess polarity impacts on reaction kinetics, particularly for cyclocondensation steps involving hydroxylamine derivatives .
Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer:
- Cyclocondensation: React nitrile derivatives with hydroxylamine hydrochloride under reflux (e.g., ethanol, 80°C, 12 hr) to form oxadiazole rings. Monitor via TLC for intermediate imidamide formation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C) while maintaining yields >75% for similar oxadiazoles, as reported in benzoxazine hybrids .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: How should researchers design experiments to evaluate environmental stability and degradation pathways?
Methodological Answer:
- Hydrolysis Studies: Expose the compound to buffered solutions (pH 3–9, 25–50°C) and analyze degradation products via LC-MS. Oxadiazole rings are prone to hydrolytic cleavage under acidic conditions .
- Photodegradation: Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure. Monitor by HPLC for byproducts like phthalazinone derivatives and phenyl fragments .
- Biotic Transformation: Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) to assess biodegradation. Measure residual compound via GC-MS and track metabolite formation .
Basic: What parameters critically influence reaction yield during synthesis?
Methodological Answer:
- Catalyst Selection: Use Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency. For example, TBAB increases oxadiazole yields by 20–30% in biphasic systems .
- Stoichiometry: Maintain a 1:1.2 molar ratio of nitrile to hydroxylamine to avoid unreacted starting material .
- Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and decomposition risks. Higher temperatures (>120°C) may degrade phthalazinone cores .
Advanced: How can contradictory biological activity data from different assays be resolved?
Methodological Answer:
- Assay Standardization: Replicate studies under controlled conditions (e.g., cell line, incubation time, solvent/DMSO concentration). For example, discrepancies in IC values may arise from variations in ATP levels in kinase assays .
- Metabolite Interference: Use LC-MS to identify active metabolites that may contribute to observed effects. For instance, oxadiazole hydrolysis products could exhibit off-target activity .
- Computational Docking: Compare binding affinities across protein conformations (e.g., molecular dynamics simulations) to explain potency variations. For phthalazinone derivatives, flexibility in the dihydro region may alter target engagement .
Basic: What are the key stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation. Oxadiazole derivatives are susceptible to UV-induced ring opening .
- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers. Hydrolysis of the oxadiazole moiety is accelerated by humidity >60% .
- Purity Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation. A purity drop >5% warrants repurification .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout: Silence putative targets (e.g., kinases, receptors) in cell lines and assess activity loss. For example, a >50% reduction in potency suggests target specificity .
- Isothermal Titration Calorimetry (ITC): Measure binding constants () to confirm direct interactions. Phthalazinone derivatives often show values <10 µM for ATP-binding pockets .
- Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes post-treatment. Pathway enrichment analysis (e.g., KEGG) can reveal secondary mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
